molecular formula C9H8FNO4 B1438711 Methyl 3-fluoro-4-methyl-5-nitrobenzoate CAS No. 1057652-89-7

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Cat. No. B1438711
M. Wt: 213.16 g/mol
InChI Key: DHIQHVJXYJGBAI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a chemical compound with the molecular weight of 213.17 .


Molecular Structure Analysis

The InChI code for Methyl 3-fluoro-4-methyl-5-nitrobenzoate is 1S/C9H8FNO4/c1-5-7 (10)3-6 (9 (12)15-2)4-8 (5)11 (13)14/h3-4H,1-2H3 .


Chemical Reactions Analysis

The nitration of similar compounds, such as methyl benzoate, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .


Physical And Chemical Properties Analysis

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a white to yellow-green solid . It is stored at room temperature .

Scientific Research Applications

Synthesis of Intermediate Compounds

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is an important intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis involved fluorination and substitution reactions with an overall yield of about 50% (Yang Shijing, 2013). Similarly, a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide was developed, starting from 2-Fluoro-4-nitrobenzoic acid, which involved chlorination and amination, achieving a 95% yield (Defeng Xu et al., 2013).

Catalysis and Crystallography

In catalysis, methyl 3-fluoro-4-methyl-5-nitrobenzoate was used in fluorous biphasic catalysis to synthesize methyl p-nitrobenzoate from p-nitrobenzoic acid and methanol, achieving a high yield and purity (Z. Zhi, 2006). The compound also has significance in crystallography, where molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and are linked into chains by hydrogen bonds (J. Portilla et al., 2007).

Building Blocks for Solid-Phase Synthesis

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is also a key building block in solid-phase synthesis. A study explored its use in the synthesis of various heterocyclic scaffolds, demonstrating its potential in drug discovery (Soňa Křupková et al., 2013).

Environmental and Green Chemistry

A novel and environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid involved the nitration of methyl 3-methylbenzoate, highlighting the compound's role in green chemistry (Wen-yi Mei et al., 2018).

Application in Fluorescence Correlation Spectroscopy

Fluorescence correlation spectroscopy (FCS) research utilized derivatives of methyl 3-fluoro-4-methyl-5-nitrobenzoate to investigate ligand-receptor interactions, demonstrating the compound's utility in biophysical research (T. Wohland et al., 1999).

Safety And Hazards

This compound has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQHVJXYJGBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656054
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

CAS RN

1057652-89-7
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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